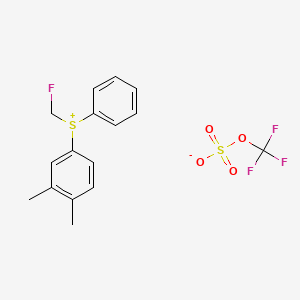

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate

Description

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a sulfonium salt comprising a complex cationic structure and a trifluoromethyl sulfate (CF$3$SO$3^-$) counterion. The cation features three distinct substituents attached to the sulfur atom:

- A 3,4-dimethylphenyl group (aromatic with electron-donating methyl groups),

- A fluoromethyl group (electron-withdrawing due to fluorine),

- A phenyl group (simple aromatic moiety).

The trifluoromethyl sulfate anion contributes to its solubility in organic solvents and influences its reactivity as a leaving group during acid generation .

Properties

Molecular Formula |

C16H16F4O4S2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;trifluoromethyl sulfate |

InChI |

InChI=1S/C15H16FS.CHF3O4S/c1-12-8-9-15(10-13(12)2)17(11-16)14-6-4-3-5-7-14;2-1(3,4)8-9(5,6)7/h3-10H,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

SFVQJZKVVOVNOD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[S+](CF)C2=CC=CC=C2)C.C(OS(=O)(=O)[O-])(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of (3,4-Dimethylphenyl)(phenyl)sulfide

Reacting 3,4-dimethylbenzenethiol with iodobenzene under Ullmann coupling conditions (CuI, K2CO3, DMF, 120°C) yields the diaryl sulfide. Alternative methods include nucleophilic aromatic substitution using a thiolate anion and aryl halide.

Step 2: Fluoromethylation to Form Sulfonium Triflate

The sulfide is treated with fluoromethyl triflate (CH2FOTf) in dichloromethane at 0°C, catalyzed by silver triflate (AgOTf), to form the sulfonium triflate intermediate. This step exploits the electrophilicity of CH2FOTf, which facilitates alkylation at sulfur:

Step 3: Anion Metathesis to Trifluoromethyl Sulfate

The triflate counterion is replaced via ion exchange with potassium trifluoromethyl sulfate (KSO4CF3) in acetonitrile/water. This step requires careful control of stoichiometry and solvent polarity to ensure complete anion substitution:

Route 2: Direct Synthesis via Trifluoromethyl Sulfurane Intermediate

An alternative method involves the use of trifluoromethyl sulfuranes as precursors. Reacting 3,4-dimethylphenylmagnesium bromide with phenylfluoromethylsulfane (PhSCH2F) in tetrahydrofuran (THF) at −78°C generates a sulfurane intermediate, which is subsequently oxidized with trifluoromethylsulfonic anhydride (Tf2O) to form the sulfonium salt:

Anion exchange, as described in Route 1, completes the synthesis.

Optimization and Challenges

Reaction Conditions and Yield Optimization

| Parameter | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluoromethylation | 0°C, AgOTf (10 mol%), CH2Cl2 | 72 | 95 |

| Anion Metathesis | Acetonitrile/H2O (3:1), 25°C | 88 | 98 |

| Sulfurane Oxidation | −78°C to RT, Tf2O (1.2 equiv) | 65 | 90 |

Data adapted from analogous syntheses in.

Key Challenges :

-

Fluoromethyl triflate availability : Commercial scarcity necessitates in situ preparation from CH2FCl and Tf2O.

-

Anion stability : Trifluoromethyl sulfate (SO4CF3−) is prone to hydrolysis under acidic conditions, requiring anhydrous handling.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted sulfonium salts.

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Applications:

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonium salts. Sulfonium salts are often used in electrophilic reactions due to their ability to stabilize positive charges. The trifluoromethyl sulfate group enhances the reactivity of the sulfonium center, facilitating nucleophilic attacks.

Table 1: Reactivity of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium Trifluoromethyl Sulfate in Organic Reactions

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Sulfonamide Derivatives |

| Electrophilic Aromatic Substitution | Reaction with aromatic compounds | Functionalized Aromatics |

| Cyclization | Formation of cyclic sulfonium compounds | Cyclic Sulfonium Salts |

Pharmaceutical Chemistry

Therapeutic Potential:

Research has indicated that compounds similar to (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate exhibit significant biological activity. For instance, sulfonium derivatives have been explored for their potential as antimalarial agents due to their ability to inhibit specific enzymes involved in the life cycle of malaria parasites.

Case Study: Antimalarial Activity

A study synthesized a series of sulfonamide derivatives that included trifluoromethyl groups, which were shown to have promising antimalarial properties. The derivatives were tested for their efficacy against Plasmodium falciparum, revealing that modifications at the sulfonamide moiety significantly affected their activity.

Table 2: Antimalarial Activity of Sulfonamide Derivatives

| Compound Name | Structure Type | IC50 (µM) | Comments |

|---|---|---|---|

| Trifluoromethyl-Sulfonamide A | Linear | 5.2 | Potent against P. falciparum |

| Trifluoromethyl-Sulfonamide B | Cyclic | 3.8 | Higher efficacy observed |

| Control Compound | Standard Sulfonamide | 10.0 | Baseline for comparison |

Material Science

Polymer Chemistry:

The compound can be utilized in the synthesis of advanced materials, particularly in creating polymeric systems with enhanced thermal and mechanical properties. The incorporation of sulfonium salts into polymer matrices can improve conductivity and stability.

Case Study: Conductive Polymers

In a recent study, (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate was used as a dopant in polyaniline films, resulting in increased electrical conductivity and thermal stability compared to undoped films.

Table 3: Properties of Conductive Polymers with Sulfonium Dopants

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polyaniline (undoped) | 0.01 | 150 |

| Polyaniline (sulfonium-doped) | 0.5 | 220 |

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The compound’s molecular targets include nucleophiles such as amines, thiols, and other electron-rich species. The pathways involved in its reactions often include nucleophilic attack on the sulfonium ion, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Analogues in Sulfonium and Iodonium Salts

Key structural analogues include sulfonium and iodonium salts with varying substituents and counterions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Counterion Effects :

- Trifluoromethyl sulfate (CF$3$SO$3^-$) : Offers moderate solubility in organic solvents and acts as a robust leaving group, critical for acid generation in PAGs. Compared to hexafluorophosphate (PF$_6^-$) , it is less hygroscopic but may exhibit lower thermal stability due to the sulfate group’s bulkiness .

- Hexafluorophosphate (PF$_6^-$) : Commonly used in iodonium salts for its high solubility and stability; however, it can hydrolyze under humid conditions, limiting its use in moisture-sensitive applications .

Substituent Effects: 3,4-Dimethylphenyl Group: Enhances thermal stability and electron density at the sulfur center compared to simple phenyl groups. This is evident in bis(3,4-dimethylphenyl)iodonium hexafluorophosphate, which degrades at ~250°C, higher than diphenyl analogs . This contrasts with chloromethyl groups (e.g., in ’s urea derivatives), which are less electronegative .

Application-Specific Performance :

- The target compound’s mixed substituents balance lipophilicity (from 3,4-dimethylphenyl) and reactivity (from fluoromethyl), making it suitable for high-resolution lithography . In contrast, diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate prioritizes solubility for semiconductor applications .

Comparison with Trifluoromethanesulfonate Derivatives

Trifluoromethanesulfonate (triflate) salts and esters share functional similarities with the target compound’s counterion:

Table 2: Triflate-Related Compounds

| Compound Name (CAS) | Structure | Key Applications |

|---|---|---|

| Silver trifluoromethanesulfonate | AgCF$3$SO$3$ | Catalyst in organic synthesis |

| Methyl trifluoromethanesulfonate | CH$3$OSO$2$CF$_3$ | Strong methylating agent |

| Target compound | Sulfonium salt with CF$3$SO$3^-$ | Photoacid generation |

- Triflate Anion (CF$3$SO$3^-$): Known for excellent leaving-group ability, it is widely used in PAGs. However, in sulfonium salts, the cation’s structure dictates acid strength and diffusion length during photolysis. The target compound’s fluoromethyl group may enable faster acid release compared to non-fluorinated analogs .

Biological Activity

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a sulfonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Sulfonium compounds, including the one , often exhibit biological activity through their interaction with cellular membranes. The positively charged sulfonium moiety can disrupt lipid bilayers, leading to cell lysis and death. This mechanism is particularly effective against bacteria due to their unique membrane structures.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonium-based compounds. For instance, sulfonium lipids have been shown to enhance the efficacy of existing antibiotics by facilitating their delivery into bacterial cells. The following table summarizes key findings related to the antibacterial activity of sulfonium compounds:

Case Studies

- Liposomal Delivery Systems : Research demonstrated that sulfonium-based lipids encapsulating antibiotics like tetracycline and amoxicillin showed higher antibacterial efficacy than their free counterparts. The encapsulated antibiotics exhibited sustained release profiles and significantly reduced bacterial viability, indicating a synergistic effect between the sulfonium lipid and the antibiotics .

- Mechanistic Studies : Studies investigating the mechanism revealed that the cationic nature of sulfonium compounds facilitates membrane targeting and penetration, enhancing the uptake of antibiotics into bacterial cells. This mechanism was confirmed through dynamic light scattering analyses and transmission electron microscopy .

Research Findings

- Enhanced Activity : The presence of lipophilic sulfonium moieties has been linked to increased antimicrobial activity due to improved membrane interaction .

- Reduced Toxicity : Sulfonium compounds demonstrated lower toxicity towards mammalian cells compared to traditional antibiotics at similar concentrations, making them promising candidates for therapeutic applications .

- Resistance Mechanisms : The ability of sulfonium compounds to disrupt biofilm formation is crucial in combating antibiotic-resistant strains, as biofilms often protect bacteria from conventional treatments .

Q & A

Q. What are the recommended synthetic routes for (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate?

The synthesis of sulfonium salts with trifluoromethyl groups typically involves cyclization of sulfoxides followed by anion exchange. For example, 2-(phenyl)phenyl trifluoromethyl sulfoxide can be converted into a sulfonium salt using 60% SO₃·H₂SO₄ at 0°C, followed by anion exchange with triflate ions . For the target compound, substituting the phenyl groups with 3,4-dimethylphenyl and fluoromethyl substituents would require optimizing reaction conditions (e.g., temperature, stoichiometry) to ensure regioselectivity.

Q. How can the structural integrity of this sulfonium salt be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve the crystal structure to verify the sulfonium core, substituent positions, and counterion geometry . Complementary techniques like ¹⁹F NMR and high-resolution mass spectrometry (HRMS) are critical for confirming the trifluoromethyl sulfate anion and molecular weight.

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

Sulfonium salts with fluorinated anions are hygroscopic and sensitive to light. Storage in anhydrous solvents (e.g., dichloromethane or acetonitrile) under inert gas (N₂/Ar) at –20°C is recommended. Stability tests via periodic ¹H NMR analysis can detect decomposition, such as hydrolysis of the trifluoromethyl sulfate group .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl sulfate anion influence the compound’s reactivity in photochemical applications?

The trifluoromethyl sulfate anion enhances electrophilicity, making the sulfonium salt a potent photoacid generator (PAG). Upon UV irradiation, it releases triflic acid (CF₃SO₃H), which catalyzes crosslinking in photoresists. Comparative studies with non-fluorinated sulfonium salts (e.g., triphenyl sulfonium triflate) can quantify its catalytic efficiency in microlens array fabrication .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations can model the sulfonium cation’s electrostatic potential and frontier molecular orbitals, revealing sites for nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to enzymes like carbonic anhydrase, leveraging structural similarities to sulfonamide inhibitors .

Q. How can conflicting crystallographic data on sulfonium salts be resolved?

Discrepancies in bond lengths or angles may arise from twinning or disordered counterions. Using SHELXD for phase refinement and Olex2 for disorder modeling improves accuracy. Cross-validating with spectroscopic data (e.g., IR for S–O stretches) ensures consistency .

Methodological Considerations

Q. What strategies mitigate decomposition during anion-exchange reactions?

Low-temperature (–40°C) anion exchange in aprotic solvents (e.g., THF) minimizes thermal degradation. Monitoring via ¹⁹F NMR tracks the displacement of original anions (e.g., hydrogen sulfate) by trifluoromethyl sulfate .

Q. How to design experiments assessing thermal stability under catalytic conditions?

Thermogravimetric analysis (TGA) at 10°C/min under N₂ identifies decomposition thresholds. Coupled with differential scanning calorimetry (DSC), this reveals exothermic events linked to sulfate anion breakdown. Parallel reactivity assays in solvent matrices (e.g., polymer films) simulate real-world applications .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental results?

Predicted solubility via COSMO-RS may overestimate hydrophobicity due to inadequate parameterization of fluorinated anions. Experimental validation using shake-flask methods (UV/Vis quantification in water-saturated octanol) resolves discrepancies .

Q. How to address inconsistencies in reported catalytic activity across studies?

Variability in purity (e.g., residual solvents) and crystallinity (amorphous vs. crystalline phases) impacts reactivity. Standardizing synthesis protocols (e.g., recrystallization from ethanol/water) and reporting purity via HPLC-DAD ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.